Isoprocurcumenol

描述

作用机制

Target of Action

Isoprocurcumenol primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is crucial for cell growth and proliferation .

Mode of Action

This compound interacts with its target, EGFR, and activates the EGFR signaling pathway . This activation leads to the phosphorylation of ERK and AKT, which are key proteins in the EGFR signaling pathway . The activation of these proteins can lead to various cellular responses including cell survival, proliferation, and growth .

Biochemical Pathways

The activation of EGFR by this compound affects several biochemical pathways. The most notable are the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway . These pathways are involved in regulating cell growth, proliferation, and survival . The activation of these pathways leads to the upregulation of genes related to cell growth and proliferation, such as c-myc, c-jun, c-fos, and egr-1 .

Result of Action

The activation of EGFR signaling by this compound leads to increased cell growth and proliferation . Specifically, it has been shown to induce the proliferation of keratinocytes, a major type of skin cells . This suggests that this compound could potentially be used in promoting skin regeneration .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, UVB-induced cellular damage can affect the activity of this compound . Despite this, this compound has been shown to induce the proliferation of keratinocytes in both physical and UVB-induced cellular damage, indicative of its function in skin regeneration . This suggests that this compound may maintain its efficacy under different environmental conditions.

生化分析

Biochemical Properties

Isoprocurcumenol has been found to activate Epidermal Growth Factor Receptor (EGFR) signaling . This activation leads to an increase in the phosphorylation of ERK and AKT, and upregulates the expression of genes related to cell growth and proliferation, such as c-myc, c-jun, c-fos, and egr-1 .

Cellular Effects

This compound has been observed to induce the proliferation of keratinocytes in both physical and UVB-induced cellular damage . This suggests that this compound plays a significant role in skin regeneration .

Molecular Mechanism

The molecular mechanism of this compound involves mimicking the activity of the Epidermal Growth Factor (EGF) . By activating EGFR signaling, this compound promotes the proliferation of keratinocytes .

Temporal Effects in Laboratory Settings

Its ability to promote keratinocyte proliferation suggests potential long-term effects on cellular function .

Metabolic Pathways

Its ability to activate EGFR signaling suggests it may interact with enzymes or cofactors involved in this pathway .

Transport and Distribution

Its observed effects on keratinocyte proliferation suggest it may interact with transporters or binding proteins involved in this process .

Subcellular Localization

Its ability to activate EGFR signaling suggests it may be directed to specific compartments or organelles involved in this pathway .

准备方法

Synthetic Routes and Reaction Conditions

Isoprocurcumenol can be extracted from the rhizomes of Curcuma zedoaria using various methods. One effective method involves pressurized liquid extraction with methanol at 100°C, yielding a high recovery rate . The particle size for this extraction ranges from 0.2 to 0.3 mm, with a static extraction time of 5 minutes and a pressure of 1000 psi .

Industrial Production Methods

In industrial settings, the extraction of this compound typically involves large-scale pressurized liquid extraction systems. These systems are designed to handle significant quantities of plant material and optimize the yield of the desired compound. The use of methanol as a solvent and precise control of temperature and pressure conditions are crucial for maximizing the efficiency of the extraction process .

化学反应分析

Types of Reactions

Isoprocurcumenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding alcohols or other reduced forms.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with enhanced biological activities .

科学研究应用

Isoprocurcumenol has a wide range of scientific research applications:

相似化合物的比较

Isoprocurcumenol is similar to other terpenoids found in Curcuma zedoaria, such as curcumenol, curcumenone, and procurcumenol . this compound is unique in its ability to activate the epidermal growth factor receptor signaling pathway, which sets it apart from other related compounds . This unique property makes it particularly valuable for applications in skin regeneration and wound healing .

List of Similar Compounds

- Curcumenol

- Curcumenone

- Procurcumenol

- Zerumbone epoxide

- Zederone

属性

IUPAC Name |

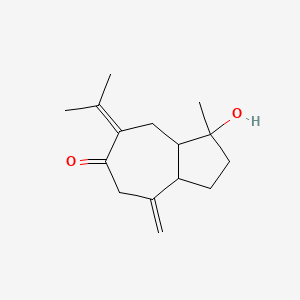

3-hydroxy-3-methyl-8-methylidene-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h11,13,17H,3,5-8H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIGZFMSPAFZAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

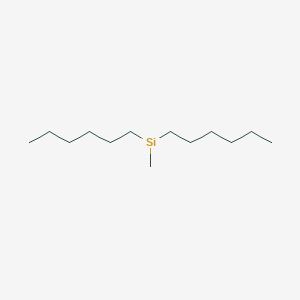

CC(=C1CC2C(CCC2(C)O)C(=C)CC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (1alpha,4beta,5beta)-4-Hydroxy-7(11),10(14)-guaiadien-8-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96 - 98 °C | |

| Record name | (1alpha,4beta,5beta)-4-Hydroxy-7(11),10(14)-guaiadien-8-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of isoprocurcumenol in promoting keratinocyte proliferation?

A1: this compound activates the epidermal growth factor receptor (EGFR) signaling pathway, mimicking the activity of epidermal growth factor (EGF). [] This activation leads to the phosphorylation of ERK and AKT, key proteins involved in cell growth and proliferation. [] Furthermore, this compound upregulates the expression of genes associated with cell growth and proliferation, including c-myc, c-jun, c-fos, and egr-1. []

Q2: What evidence supports the neuroprotective effects of this compound?

A2: In studies using mouse neuroblastoma-rat glioma hybridoma cells (NG108-15) subjected to oxidative stress induced by hydrogen peroxide, this compound demonstrated notable protective effects. [] Specifically, it exhibited approximately 80-90% protection against cell death at specific concentrations. []

Q3: How does the chemical structure of this compound contribute to its biological activity?

A3: While specific structure-activity relationship (SAR) studies focusing on this compound are limited in the provided research, its structural similarity to other curcuminoids like curcumenol, which also displays antiproliferative and cytotoxic effects, suggests that the sesquiterpene backbone and functional groups play a crucial role in its biological activities. [, ] Further research is necessary to delineate the precise SAR of this compound.

Q4: What are the traditional medicinal uses of plants containing this compound?

A5: this compound is found in plants like Curcuma zedoaria (Temu putih) and Curcuma aromatica, which have a long history of use in traditional medicine, particularly in Asian countries. [, , ] These plants are traditionally used for various ailments, including cancer and coronary heart disease. [, ]

Q5: What analytical techniques are employed to isolate and characterize this compound?

A5: Various techniques are used to isolate and characterize this compound, including:

- Extraction: Solvents like hexane, dichloromethane, and ethyl acetate are used for extraction. []

- Chromatography: Open column chromatography, thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and size exclusion chromatography are commonly employed. [, , ]

- Spectroscopy: Structure elucidation relies on spectroscopic techniques like 1D and 2D Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B3026510.png)